An In-depth Technical Guide to the Basic Properties of 3-Piperidinopropiophenone Hydrochloride
An In-depth Technical Guide to the Basic Properties of 3-Piperidinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidinopropiophenone hydrochloride is a chemical compound classified as a Mannich base. Structurally, it features a piperidine ring linked to a propiophenone backbone. This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[][2] Its hydrochloride salt form enhances stability and improves its solubility in aqueous media, facilitating its application in laboratory and industrial settings.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Piperidinopropiophenone hydrochloride, detailed experimental protocols for their determination, and visual representations of its synthesis and analytical workflows.
Physicochemical Properties
The basic physicochemical properties of 3-Piperidinopropiophenone hydrochloride are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO·HCl | [][3] |
| Molecular Weight | 253.77 g/mol | [][3][4] |
| Appearance | White to off-white solid | [] |
| Melting Point | 185-190 °C | [] |
| pKa (Predicted) | 8.78 ± 0.10 | |
| Solubility | Slightly soluble in water and methanol. | [] |
Synthesis Pathway: The Mannich Reaction
3-Piperidinopropiophenone is synthesized via a classic organic reaction known as the Mannich reaction. This three-component condensation involves an enolizable ketone (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone to yield the final β-amino carbonyl compound, or Mannich base.[5][6]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 3-Piperidinopropiophenone hydrochloride are presented below. These protocols are based on established analytical techniques for amine hydrochlorides and similar pharmaceutical compounds.
Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms of the amine. Potentiometric titration is a highly accurate method for its determination.[7]
Methodology:
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-Piperidinopropiophenone hydrochloride in a known volume of purified water to achieve a concentration of approximately 1 mM.[8][9]
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Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
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Ionic Strength Adjustment: Add a sufficient amount of a neutral salt, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[8]
-
Titration Procedure:
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined at the half-equivalence point, which is the point on the curve where half of the amine hydrochloride has been neutralized. This corresponds to the inflection point of the titration curve.[7]
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Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Piperidinopropiophenone hydrochloride to a series of flasks containing a known volume of purified water (or other relevant aqueous buffers).[11]
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved material.[12]
-
-
Quantification:
-
Analyze the concentration of the dissolved 3-Piperidinopropiophenone hydrochloride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
Conclusion
This technical guide has provided a detailed overview of the core basic properties of 3-Piperidinopropiophenone hydrochloride, a compound of significant interest in pharmaceutical synthesis. The presented data and experimental protocols offer a valuable resource for researchers and professionals in drug development, enabling a more informed approach to its handling, formulation, and application. The provided visualizations of the synthetic pathway and analytical workflows further clarify these fundamental concepts.
References
- 2. CAS 886-06-6: 3-Piperidinopropiophenone hydrochloride [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. 3-Piperidinopropiophenone hydrochloride | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
